4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
This heterocyclic compound features a pyrazoloquinolinone scaffold with amino, dimethyl, and phenyl substituents. It is synthesized via multi-step reactions involving chalcone intermediates, cyclization, and aromatization (method A, 7% yield) . Alternative methods (e.g., method C) employ ultrasonic activation and reflux, improving efficiency . Its structural complexity and functional groups make it a candidate for biological activity studies, particularly in neurodegenerative and antiviral research .
Properties
IUPAC Name |
4-amino-7,7-dimethyl-1-phenyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-18(2)8-13-15(14(23)9-18)16(19)12-10-20-22(17(12)21-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGRHHDYRGCIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer-Type Condensation Method
One of the classical and widely used approaches for synthesizing pyrazoloquinolines involves a Friedländer condensation-like reaction between amino-substituted aromatic compounds and pyrazole derivatives.
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- Reaction of o-aminocarbonyl compounds (e.g., o-aminoacetophenone derivatives) with substituted pyrazolones.
- Conducted typically in boiling ethylene glycol or under microwave irradiation.
- Yields vary between 20% and 85% depending on substituents and conditions.
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- Single-step synthesis of pyrazoloquinolines.
- Microwave-assisted reactions supported on clay have been reported to enhance reaction rates and yields.
- The method allows structural diversity by varying pyrazolone and amino components.
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- o-Aminoacetophenone reacts with 5-methyl-2-phenyl-4H-pyrazol-3-one under heating to form the desired pyrazoloquinoline scaffold.
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- Relatively straightforward and versatile.
- Microwave assistance reduces reaction time significantly.
Niementowski-Type Synthesis Using Anthranilic Acid Derivatives
The Niementowski reaction, a classical method for quinoline synthesis, has been adapted for pyrazoloquinolines by reacting anthranilic acid derivatives with pyrazolones.
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- Anthranilic acid or its derivatives react with pyrazolone compounds in the presence of sodium acetate or similar bases.
- The reaction proceeds via ring closure forming hydroxyquinoline intermediates, which then convert to pyrazoloquinoline derivatives.
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- Reaction of anthranilic acid with 5-methyl-2-phenyl-4H-pyrazol-3-one yields 4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline.
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- Typically refluxed in anhydrous solvents such as acetic acid or nitrobenzene.
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- Uses readily available starting materials.
- Provides access to hydroxy-substituted pyrazoloquinolines which can be further functionalized.
Microwave-Assisted One-Pot Multicomponent Reactions
Recent advances have introduced microwave-assisted multicomponent reactions (MCRs) to synthesize pyrazoloquinolinone derivatives efficiently.
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- Amino phenyl pyrazole, 1,3-dicarbonyl compounds (e.g., dimedone or cyclohexane-1,3-dione), and alcohols are reacted in the presence of coupling reagents like T3P® (propylphosphonic anhydride).
- Reaction conducted at 90 °C for about 30 minutes in 1,4-dioxane under microwave irradiation.
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- Alcohols are activated by T3P® and converted into carbonyl compounds.
- These intermediates condense with active methylene groups of 1,3-dicarbonyl compounds.
- Subsequent 1,4-addition with amino phenyl pyrazole leads to the pyrazoloquinolinone framework.
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- Reaction mixture is washed with water and brine, followed by column chromatography on silica gel.
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- Rapid reaction times and high yields.
- Environmentally friendly with water as a byproduct.
- Broad substrate scope allowing various substituents.
Catalyst-Free and TPAB-Catalyzed One-Pot Three-Component Reactions
Another approach involves catalyst-free or TPAB (tetrapropylammonium bromide)-catalyzed reactions in aqueous or mixed solvents.
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- 4-bromophenylglyoxal monohydrate, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and dimedone.
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- Reactions performed in water/ethanol or water/acetone mixtures at 80 °C.
- TPAB catalysis improves selectivity toward pyrazoloquinoline products.
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- High yields of pyrazolopyridines and pyrazoloquinolines.
- Unexpected dearoylation observed under catalytic conditions, influencing product distribution.
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- Mild reaction conditions.
- Avoids use of harsh reagents or solvents.
Synthesis via Phenylthiosemicarbazide and Related Reagents
Elkholy et al. (2007) reported an efficient synthesis involving the reaction of pyrazoloquinoline precursors with phenylthiosemicarbazide, urea, or thiourea in ethanol with sodium ethoxide.
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- Reflux 3-amino-substituted pyrazoloquinoline intermediates with phenylthiosemicarbazide or related reagents for 6 hours.
- Cool and precipitate the product by acidification.
- Recrystallize from ethanol.
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- Carbothioamide and related derivatives of pyrazoloquinoline.
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- Allows functionalization at the 1-carbothioamide position.
- Provides intermediates for further derivatization.
Four-Component Bicyclization Strategy
A novel four-component bicyclization method has been developed to access multicyclic pyrazolo[3,4-b]quinoline derivatives.
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- 2,2-Dihydroxy-1-phenylethanone, amino-substituted pyrazoles, 4-hydroxy-6-methyl-2H-pyran-2-one, and aryl amines.
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- Acidic medium, typically acetic acid, at moderate temperatures.
- Reaction time around 40 minutes.
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- Atom-efficient and rapid synthesis.
- Water is the main byproduct, simplifying workup.
- Access to complex tetracyclic structures relevant for drug discovery.
Summary Table of Preparation Methods
Detailed Research Findings
The Friedländer condensation remains a foundational method, with modifications such as microwave assistance significantly improving reaction times and yields. The ability to vary substituents on both the amino and pyrazolone components allows for a wide library of derivatives to be synthesized efficiently.
The Niementowski reaction adaptation for pyrazoloquinolines provides access to hydroxy-substituted intermediates that can be further manipulated, although yields and reaction conditions require careful optimization.
The microwave-assisted multicomponent reactions employing T3P® as a coupling agent represent a modern, green chemistry approach. The mechanism involves in situ generation of reactive carbonyl intermediates from alcohols, followed by condensation and cyclization steps. This method delivers high yields with short reaction times and minimal byproducts, making it attractive for scale-up and diverse substrate incorporation.
Catalyst-free and TPAB-catalyzed reactions in aqueous media demonstrate the feasibility of environmentally benign processes, affording high selectivity and yield of pyrazoloquinoline products. The unexpected dearoylation under catalytic conditions suggests mechanistic complexity that can be harnessed for selective synthesis.
Functionalization of pyrazoloquinoline cores via reactions with phenylthiosemicarbazide and related reagents enables the preparation of carbothioamide derivatives, expanding the chemical space for potential biological activity studies.
The four-component bicyclization strategy offers a rapid and atom-efficient route to complex tetracyclic pyrazoloquinoline structures, which are otherwise challenging to synthesize. The method's speed and minimal waste production align well with sustainable synthetic practices.
This comprehensive overview of preparation methods for 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one highlights the evolution from classical condensation reactions to innovative multicomponent and microwave-assisted syntheses, each with unique advantages suited to different synthetic goals.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
DGAT1 Inhibition
One of the primary applications of this compound is as a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 plays a crucial role in lipid metabolism by catalyzing the final step in triglyceride synthesis. Inhibition of DGAT1 can lead to reduced lipid droplet formation and may have therapeutic implications for metabolic disorders such as obesity and diabetes.
- Mechanism of Action : The compound interacts with the acyl-CoA binding site of DGAT1, effectively blocking neutral lipid synthesis and lipid droplet formation in various cell lines including HT-1080 cells and mouse embryonic fibroblasts (MEFs) .
Anti-Cancer Research
Research indicates potential anti-cancer properties associated with this compound. By modulating lipid metabolism through DGAT1 inhibition, it may influence cancer cell proliferation and survival. Studies are ongoing to evaluate its efficacy against various cancer types.
Neurological Studies
Given its structural similarity to other bioactive compounds, this pyrazoloquinoline derivative may exhibit neuroprotective effects. Preliminary studies suggest it could be explored for treating neurodegenerative diseases by targeting pathways involved in neuronal survival and inflammation.
Case Study 1: Lipid Metabolism Regulation
In a study conducted on mouse embryonic fibroblasts (MEFs), treatment with 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one resulted in significant alterations in lipid droplet biogenesis. The compound effectively blocked the formation of lipid droplets, demonstrating its potential as a therapeutic agent for metabolic disorders .
Case Study 2: Cancer Cell Line Analysis
In vitro experiments using HT-1080 human fibrosarcoma cells showed that the compound inhibited cell growth by disrupting lipid metabolism pathways. This suggests that targeting DGAT1 could be a viable strategy for developing new cancer therapies .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
Key analogs differ in substituents at positions 3, 4, and 7 of the pyrazoloquinolinone core, altering molecular weight, polarity, and steric effects:
Key Observations :
Biological Activity
4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound belonging to the pyrazoloquinoline family. Its unique structure features a fused pyrazole and quinoline ring system, which contributes to its potential biological activities. The compound's chemical formula is with a molecular weight of 306.4 g/mol .
Chemical Structure and Properties
The structural characteristics of this compound are significant for its biological activity. The presence of amino and dimethyl substituents enhances its reactivity and solubility in various solvents. This section summarizes the unique properties of similar compounds that may provide insights into the biological activity of this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline | Basic pyrazoloquinoline structure | Exhibits strong anticancer activity |
| 4-Aminoquinoline | Contains an amino group on the quinoline ring | Known for antimalarial properties |
| 3-Amino-pyrazolo[3,4-b]pyridine | Similar nitrogenous heterocycle | Potential selective PDE4 inhibitors |
The unique substitution pattern and fused ring system of this compound may confer distinct biological activities compared to other pyrazoloquinoline derivatives .
Biological Activities
Research indicates that compounds within the pyrazoloquinoline class exhibit a range of biological activities:
- Antitumor Activity : Pyrazoloquinolones have been investigated for their potential as anticancer agents. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with cellular processes or inhibiting specific enzymes .
- Antibacterial Properties : Many pyrazolo derivatives have shown antibacterial effects against various pathogens. The exact mechanism of action for this compound remains to be elucidated; however, it is hypothesized that it may disrupt bacterial cell membranes or inhibit critical metabolic pathways .
- Anti-inflammatory Effects : Some studies suggest that similar compounds exhibit anti-inflammatory properties by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines .
While specific mechanisms for this compound have not been conclusively determined, general mechanisms observed in related compounds include:
- Inhibition of key enzymes involved in tumor growth and bacterial metabolism.
- Interaction with DNA or RNA synthesis pathways.
Molecular docking studies are essential for understanding how this compound interacts with biological targets at the molecular level .
Case Studies
Several studies have highlighted the biological activity of pyrazoloquinolines:
- Anticancer Studies : A study on a related pyrazolo derivative demonstrated significant cytotoxicity against cervical cancer (HeLa) and prostate cancer (DU 205) cell lines. The findings suggested that the compound induced apoptosis through mitochondrial pathways .
- Antibacterial Activity : Another research focused on pyrazole derivatives indicated potent antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than those observed for traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one, and how can reaction conditions be optimized?
- Methodological Answer : A widely used method involves cyclocondensation of pyrazolone derivatives with aromatic aldehydes under ultrasonic irradiation. For example, combining 3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one with benzaldehyde in ethanol under ultrasound (5 min, room temperature) yields intermediates, which are further reacted with malononitrile and NH4OAc in acetic acid . Optimization may include adjusting stoichiometry, solvent polarity, or ultrasound duration to enhance yield and purity.
Q. How can spectroscopic and computational methods be employed to confirm the structure of this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. Computational validation via Density Functional Theory (DFT) at the B3LYP/6-31G* level can predict molecular geometries and relative conformational energies. For example, Table 6 in lists calculated energies for hypothetical conformers, which can be cross-validated with experimental NMR data to resolve ambiguities in stereochemistry .
Q. What are the key reaction mechanisms involved in the formation of pyrazolo[3,4-b]quinolin-5-one derivatives?
- Methodological Answer : The synthesis typically follows a Michael addition-cyclization pathway. For instance, 4-arylidenepyrazolin-5-ones react with amines or nitriles to form α,β-unsaturated intermediates, which undergo intramolecular cyclization. Acid catalysis (e.g., AcOH) facilitates proton transfer and ring closure, as seen in and . Mechanistic studies should monitor intermediates via TLC or in situ IR to validate reaction steps .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between experimental and theoretical data for this compound’s conformers?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To address this, employ polarizable continuum models (PCM) to simulate solvent interactions and compare with experimental data (e.g., X-ray crystallography). For example, ’s Table 6 shows discrepancies in relative energies for conformers 5b, 5j, 5k, and 5n. Hybrid methods like B3LYP-D3 (including dispersion corrections) may improve accuracy .
Q. What strategies are effective in minimizing byproduct formation during multi-step syntheses of pyrazoloquinolinone derivatives?
- Methodological Answer : Byproducts often stem from competing pathways (e.g., over-alkylation or oxidation). Use kinetic control strategies:
- Temperature modulation : Lower temperatures favor kinetic products.
- Protecting groups : Temporarily block reactive sites (e.g., amino groups) during cyclization steps.
- Catalytic selectivity : Transition metal catalysts (e.g., Pd) can direct regioselectivity, as seen in for related heterocycles .
Q. How can the antioxidant or cholinesterase inhibitory activity of this compound be systematically evaluated in vitro?
- Methodological Answer :
- Antioxidant assays : Use DPPH radical scavenging or FRAP assays. Prepare solutions in DMSO/PBS and measure absorbance at 517 nm (DPPH) or 593 nm (FRAP).
- Anticholinesterase activity : Employ Ellman’s method with acetylthiocholine iodide as substrate. IC50 values can be calculated from dose-response curves, as demonstrated in for analogous pyrazoloquinolines .
Q. What experimental designs are suitable for studying the environmental fate of this compound in long-term ecological studies?
- Methodological Answer : Adapt a split-plot design (as in ) with controlled variables:
- Abiotic factors : Soil pH, UV exposure.
- Biotic factors : Microbial degradation assays.
- Analytical methods : LC-MS/MS for tracking degradation products. ’s INCHEMBIOL framework provides a model for multi-compartment environmental studies .
Theoretical and Methodological Frameworks
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
